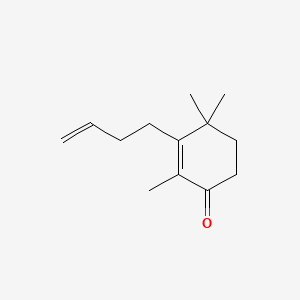
3-(3-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with a butenyl group and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one typically involves the alkylation of a cyclohexene derivative with a butenyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexene, followed by the addition of the butenyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The butenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
3-(3-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-(3-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Butenyl isothiocyanate: Shares the butenyl group but differs in the functional group attached to the cyclohexene ring.
2,4,4-Trimethylcyclohex-2-en-1-one: Similar cyclohexene structure but lacks the butenyl group.
Uniqueness
3-(3-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one is unique due to the combination of the butenyl group and the trimethyl-substituted cyclohexene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
67401-27-8 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
3-but-3-enyl-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O/c1-5-6-7-11-10(2)12(14)8-9-13(11,3)4/h5H,1,6-9H2,2-4H3 |
Clave InChI |
CZQIKCBGQZBANA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CCC1=O)(C)C)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


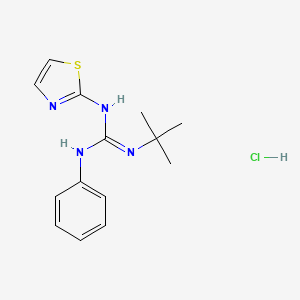

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide](/img/structure/B14458509.png)
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-](/img/structure/B14458515.png)
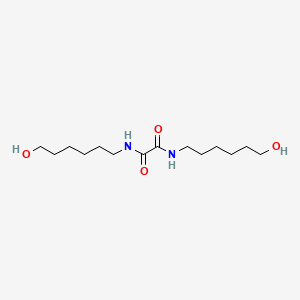
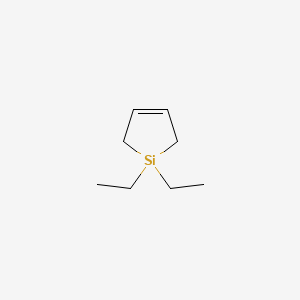

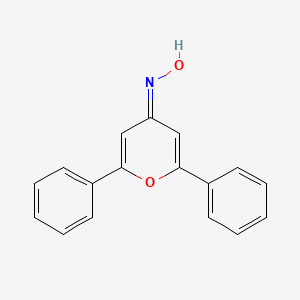
![5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14458556.png)
![1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane](/img/structure/B14458563.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)

![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)
